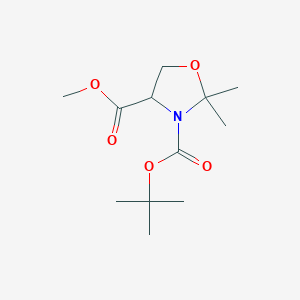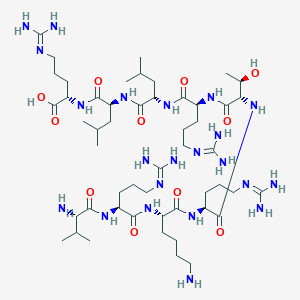
Cloruro de bencildimetildecil amonio
Descripción general
Descripción
Benzyldimethyldecylammonium chloride belongs to the benzalkonium (BAC) group of quaternary ammonium compounds (QACs). It is widely used as an antibacterial and antifungal agent for disinfection purposes.
Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992)
Aplicaciones Científicas De Investigación
Agente antimicrobiano en desinfectantes
El cloruro de bencildimetildecil amonio es ampliamente reconocido por sus propiedades antibacterianas y antifúngicas. Se utiliza en varios desinfectantes para eliminar microorganismos dañinos en superficies, equipos médicos y en los procesos de tratamiento del agua . Su eficacia contra un amplio espectro de bacterias y hongos lo convierte en un componente valioso en los entornos sanitarios para prevenir la propagación de infecciones.
Tensioactivo en la polimerización en emulsión
Como tensioactivo, este compuesto juega un papel crucial en la polimerización en emulsión. Ayuda en la formación de emulsiones estables al reducir la tensión superficial entre los líquidos inmiscibles, lo cual es esencial en la producción de polímeros con las propiedades deseadas .
Catalizador en síntesis orgánica
En la síntesis orgánica, el this compound actúa como un catalizador. Facilita diversas reacciones químicas, incluida la síntesis de tintes, pesticidas y fragancias sintéticas. Su actividad catalítica se aprovecha para aumentar las velocidades de reacción y mejorar los rendimientos .
Producción de materiales poliméricos
Este compuesto se utiliza como un reactivo en la producción de materiales poliméricos. Contribuye al desarrollo de polímeros con características específicas, como una mayor durabilidad o una conductividad eléctrica mejorada .
Química analítica
En la química analítica, particularmente en la cromatografía, el this compound se utiliza como estándar para la determinación de analitos en mezclas complejas. Su presencia ayuda en la separación e identificación de compuestos en muestras como leche y productos alimenticios .
Biocida en la agricultura
Como biocida, se emplea en el sector agrícola para proteger los cultivos de los ataques microbianos. Se añade a los pesticidas y fungicidas para controlar el crecimiento de organismos no deseados que pueden dañar los cultivos <a aria-label="8: " data-citationid="fbd57733-121f-a45e-20c7-b4c759e049e4-39" h="ID=SERP,5015.1" href="https://eurl-pesticides.eu/userfiles/file/
Safety and Hazards
This compound is an irritant to the eyes and mucous membranes. It may cause respiratory failure and/or cardiovascular collapse. It also may cause renal failure . Other hazard statements include H315 - H319 - H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers
A study titled “Determination of Benzalkonium Homologues and Didecyldimethylammonium in Powdered and Liquid Milk for Infants by Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry” provides a method for the determination of benzalkonium (BAC) homologues and didecyldimethylammonium (DDAC) in powdered and liquid milk for infants . The study found that no sample was free of BAC homologues and DDAC, and in one powdered milk sample, the contamination level exceeded 500 μg kg −1, the maximum level recommended for food and feed .
Mecanismo De Acción
Target of Action
Benzyldimethyldecylammonium chloride, also known as BAC-C10, is a type of quaternary ammonium compound (QAC) that primarily targets the cell membranes of microorganisms. As a cationic surfactant, it carries a positive charge, allowing it to be attracted to negatively charged surfaces . It forms a protective layer on cell surfaces, safeguarding them from potential damage caused by other compounds .
Análisis Bioquímico
Biochemical Properties
Benzyldimethyldecylammonium chloride plays a significant role in biochemical reactions, primarily due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, disrupting their normal functions. The compound’s cationic nature allows it to bind to negatively charged sites on biomolecules, leading to alterations in their structure and activity. For instance, benzyldimethyldecylammonium chloride can inhibit the activity of enzymes involved in cell wall synthesis, such as transpeptidases, by binding to their active sites . Additionally, it can interact with membrane proteins, disrupting their function and leading to cell lysis .
Cellular Effects
Benzyldimethyldecylammonium chloride exerts various effects on different types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to disrupt cell membranes leads to increased permeability, causing leakage of cellular contents and ultimately cell death . In addition, benzyldimethyldecylammonium chloride can interfere with cell signaling pathways by binding to receptors and inhibiting their normal function . This can result in altered gene expression and changes in cellular metabolism, affecting processes such as energy production and nutrient uptake .
Molecular Mechanism
The molecular mechanism of action of benzyldimethyldecylammonium chloride involves its interaction with biomolecules at the molecular level. The compound’s cationic nature allows it to bind to negatively charged sites on enzymes, proteins, and other biomolecules, leading to inhibition or activation of their functions. For example, benzyldimethyldecylammonium chloride can inhibit the activity of enzymes involved in cell wall synthesis by binding to their active sites, preventing the formation of cross-links between peptidoglycan chains . This disruption of cell wall synthesis leads to cell lysis and death . Additionally, the compound can bind to membrane proteins, disrupting their function and leading to increased membrane permeability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyldimethyldecylammonium chloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that benzyldimethyldecylammonium chloride is relatively stable under normal laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased membrane permeability and altered gene expression . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when using benzyldimethyldecylammonium chloride in laboratory experiments .
Dosage Effects in Animal Models
The effects of benzyldimethyldecylammonium chloride can vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that benzyldimethyldecylammonium chloride can cause dose-dependent toxicity in animal models, with higher doses leading to increased membrane permeability, cell lysis, and organ damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response . It is essential to carefully consider dosage levels when using benzyldimethyldecylammonium chloride in animal studies to avoid potential toxic effects .
Metabolic Pathways
Benzyldimethyldecylammonium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, benzyldimethyldecylammonium chloride can inhibit enzymes involved in fatty acid synthesis, leading to decreased lipid production and altered energy metabolism . Additionally, the compound can interact with cofactors such as NADH and ATP, affecting their availability and utilization in metabolic reactions . These interactions highlight the importance of considering the metabolic effects of benzyldimethyldecylammonium chloride in biochemical studies .
Transport and Distribution
The transport and distribution of benzyldimethyldecylammonium chloride within cells and tissues are crucial for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . For instance, benzyldimethyldecylammonium chloride can bind to membrane transporters, allowing it to enter cells and accumulate in specific organelles . This localization can influence the compound’s activity and function, affecting cellular processes such as signaling and metabolism . Understanding the transport and distribution of benzyldimethyldecylammonium chloride is essential for elucidating its biological effects .
Subcellular Localization
The subcellular localization of benzyldimethyldecylammonium chloride plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, benzyldimethyldecylammonium chloride can be localized to the plasma membrane, where it interacts with membrane proteins and disrupts their function . Additionally, the compound can accumulate in organelles such as the endoplasmic reticulum and mitochondria, affecting processes such as protein synthesis and energy production . Understanding the subcellular localization of benzyldimethyldecylammonium chloride is crucial for elucidating its mechanism of action and biological effects .
Propiedades
IUPAC Name |
benzyl-decyl-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLKXKJIMOHHG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040780 | |
| Record name | Benzyldimethyldecylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19873 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZALKONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good | |
| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19873 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZALKONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
63449-41-2, 965-32-2 | |
| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19873 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Decyldimethylbenzylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=965-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C8-18-Alkydimethylbenzyl ammonium chlorides | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyldimethyldecylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl(decyl)dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZALKONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
29-34 °C | |
| Record name | BENZALKONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)




